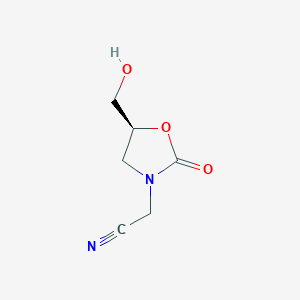
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(4-aminophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide: Shares a similar pyrazole structure but with different substituents.
3-Amino-4,5-dihydro-1-phenylpyrazole: Another pyrazole derivative with an amino group instead of a benzamide moiety
Uniqueness
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide moiety enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
648430-57-3 |
|---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O/c26-22(18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)21-15-20(24-25-21)16-7-3-1-4-8-16/h1-14,20,24H,15H2,(H,23,26) |
InChI Key |
XXZHUXYCHRSTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)

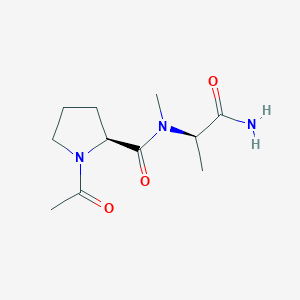
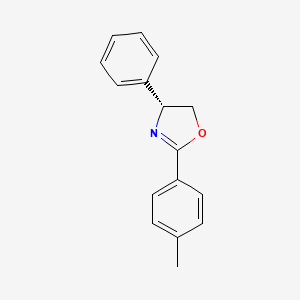

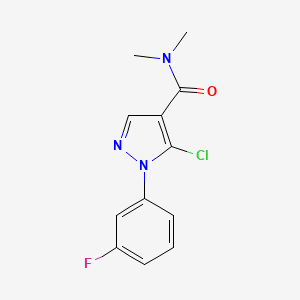
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)

![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
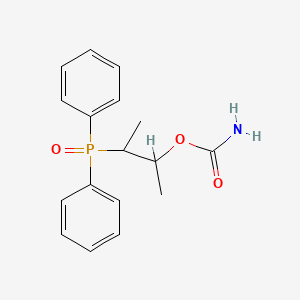
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
